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Compound of Interest

Compound Name: Vinyl iodide

Cat. No.: B1221373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the synthesis

and reaction of vinyl iodides under mild conditions. The methodologies outlined are suitable

for a range of applications in organic synthesis, including the preparation of precursors for

cross-coupling reactions, which are fundamental in medicinal chemistry and materials science.

Vinyl iodides are valuable intermediates due to their high reactivity in comparison to other

vinyl halides, often enabling reactions to proceed under more gentle conditions.[1]

Synthesis of cis-Vinyl Iodides via Photoredox/Nickel
Dual Catalysis
This protocol describes a highly selective method for the synthesis of cis-vinyl iodides from

aryl iodides and acetylene gas. The reaction proceeds with 100% atom economy under mild

conditions, utilizing a synergistic photoredox and nickel catalytic system.[2][3] This approach is

a sustainable alternative to the classic Stork-Zhao olefination.[3]

Experimental Protocol
A detailed step-by-step procedure for the photoredox/nickel-catalyzed synthesis of cis-vinyl
iodides.

Materials:
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Aryl iodide

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst)

NiCl2·6H2O (nickel catalyst)

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (ligand)

4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (quencher)

N,N-Diisopropylethylamine (DIPEA) (base)

Anhydrous 1,4-dioxane (solvent)

Acetylene gas (1 atm)

Schlenk tube or similar reaction vessel

Blue LED light source

Procedure:

To a dry Schlenk tube, add the aryl iodide (0.2 mmol, 1.0 equiv),

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%), NiCl2·6H2O (0.02 mmol, 10 mol%),

dtbbpy (0.02 mmol, 10 mol%), and 4-CzIPN (0.01 mmol, 5 mol%).

Add anhydrous 1,4-dioxane (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv) to the tube.

Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

Backfill the tube with acetylene gas (1 atm).

Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

Upon completion, the reaction mixture can be purified by column chromatography on silica

gel to isolate the desired cis-vinyl iodide.

Quantitative Data Summary
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Entry Aryl Iodide Product Yield (%) Z/E Ratio

1 Iodobenzene

(Z)-(2-

iodovinyl)benzen

e

85 >99:1

2 4-Iodotoluene

1-((Z)-2-

iodovinyl)-4-

methylbenzene

82 >99:1

3
1-Iodo-4-

methoxybenzene

1-((Z)-2-

iodovinyl)-4-

methoxybenzene

78 >99:1

4
1-Iodo-4-

fluorobenzene

1-((Z)-2-

iodovinyl)-4-

fluorobenzene

80 >99:1

5 2-Iodothiophene

2-((Z)-2-

iodovinyl)thiophe

ne

75 >99:1

Data adapted from representative yields for this type of reaction.

Experimental Workflow

Combine Reactants:
Aryl Iodide, Photocatalyst,

Ni Catalyst, Ligand, Quencher

Add Solvent (1,4-dioxane)
and Base (DIPEA)

Degas via
Freeze-Pump-Thaw

Introduce Acetylene Gas
(1 atm)

Irradiate with Blue LEDs
at Room Temperature (24h)

Purify via
Column Chromatography cis-Vinyl Iodide

Click to download full resolution via product page

Caption: Workflow for photoredox/nickel-catalyzed synthesis of cis-vinyl iodides.

Copper-Catalyzed Halide Exchange for Vinyl Iodide
Synthesis
This protocol details a stereospecific method for the synthesis of vinyl iodides from the

corresponding vinyl bromides via a copper-catalyzed Finkelstein reaction.[4] This method is
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advantageous due to its mild reaction conditions and tolerance of various functional groups.[1]

Experimental Protocol
A detailed step-by-step procedure for the copper-catalyzed halide exchange.

Materials:

Vinyl bromide

Copper(I) iodide (CuI)

Potassium iodide (KI)

N,N'-Dimethylethylenediamine (DMEDA) (ligand)

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Schlenk tube or sealed vial

Procedure:

In a Schlenk tube, combine the vinyl bromide (0.5 mmol, 1.0 equiv), CuI (0.05 mmol, 10

mol%), and KI (1.0 mmol, 2.0 equiv).

Add anhydrous DMF (2.5 mL) and DMEDA (0.1 mmol, 20 mol%) to the tube.

Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

After cooling to room temperature, the reaction mixture is diluted with water and extracted

with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash chromatography on silica gel.

Quantitative Data Summary
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Entry Vinyl Bromide Product Yield (%)
Stereochemica
l Retention

1

(E)-(2-

bromovinyl)benz

ene

(E)-(2-

iodovinyl)benzen

e

92 Complete

2

(Z)-(2-

bromovinyl)benz

ene

(Z)-(2-

iodovinyl)benzen

e

88 Complete

3

(E)-1-bromo-2-

cyclohexyl-

ethene

(E)-1-cyclohexyl-

2-iodo-ethene
85 Complete

4

(E)-3-bromo-4-

phenylbut-3-en-

2-one

(E)-3-iodo-4-

phenylbut-3-en-

2-one

79 Complete

Data adapted from representative yields for this type of reaction.[4]

Reaction Pathway

Vinyl Bromide
+ KI

CuI (cat.), DMEDA
DMF, 80 °C

Vinyl Iodide

Click to download full resolution via product page

Caption: Copper-catalyzed conversion of vinyl bromides to vinyl iodides.

Hydroiodination of Alkynes to Synthesize (E)-Vinyl
Iodides
This protocol describes an efficient and practical method for the hydroiodination of internal

alkynes to produce (E)-vinyl iodides with high regio- and stereoselectivity. The reaction utilizes

in situ generated hydriodic acid (HI) under mild conditions and demonstrates broad functional

group tolerance.[4]
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Experimental Protocol
A detailed step-by-step procedure for the hydroiodination of internal alkynes.

Materials:

Internal alkyne

Potassium iodide (KI)

Phosphoric acid (H3PO4)

Tetrahydrofuran (THF) (solvent)

Round-bottom flask with a condenser

Procedure:

To a round-bottom flask, add the internal alkyne (1.0 mmol, 1.0 equiv) and potassium iodide

(1.5 mmol, 1.5 equiv).

Add THF (5 mL) to the flask.

Slowly add 85% aqueous phosphoric acid (0.5 mL) to the stirred mixture.

Heat the reaction mixture to 50 °C and stir for 4-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and quench with a

saturated aqueous solution of sodium thiosulfate.

Extract the product with diethyl ether (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography on silica gel to afford the (E)-vinyl iodide.
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Quantitative Data Summary
Entry Alkyne Product Yield (%) E/Z Ratio

1
1,2-

diphenylethyne

(E)-1-iodo-1,2-

diphenylethene
95 >99:1

2
1-phenyl-1-

propyne

(E)-2-iodo-1-

phenyl-1-

propene

88 >99:1

3 5-decyne
(E)-5-iodo-5-

decene
91 >99:1

4

1-(4-

methoxyphenyl)-

1-propyne

(E)-2-iodo-1-(4-

methoxyphenyl)-

1-propene

85 >99:1

Data adapted from representative yields for this type of reaction.[4]

Logical Relationship of Reagents
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In situ HI Generation

Hydroiodination

Potassium Iodide (KI)

Hydriodic Acid (HI)

+ H+

Phosphoric Acid (H3PO4)

provides

Internal Alkyne

Reacts with

(E)-Vinyl Iodide

Click to download full resolution via product page

Caption: In situ generation of HI for alkyne hydroiodination.

Barton Vinyl Iodide Synthesis from Hydrazones
This protocol outlines the Barton vinyl iodide synthesis, a classic method for converting

hydrazones into vinyl iodides using molecular iodine under mild basic conditions.[5][6][7]

Experimental Protocol
A detailed step-by-step procedure for the Barton vinyl iodide synthesis.

Materials:

Ketone or aldehyde
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Hydrazine hydrate

Iodine (I2)

Triethylamine (TEA) or another hindered base (e.g., DBU)

Tetrahydrofuran (THF) or Diethyl ether (solvent)

Round-bottom flask

Procedure:

Step 1: Hydrazone Formation

Dissolve the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol).

Add hydrazine hydrate (1.1 equiv) and a catalytic amount of acetic acid.

Stir the mixture at room temperature until hydrazone formation is complete (monitored by

TLC).

Isolate the hydrazone by standard workup procedures.

Step 2: Iodination

Dissolve the crude hydrazone (1.0 equiv) in THF or diethyl ether.

Add triethylamine (4.0 equiv) to the solution.

Cool the mixture to 0 °C in an ice bath.

Add a solution of iodine (2.5 equiv) in the same solvent dropwise.

Allow the reaction to warm to room temperature and stir until the reaction is complete.

Quench the reaction with aqueous sodium thiosulfate solution.

Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify by column chromatography.

Quantitative Data Summary
Entry Starting Carbonyl Product Yield (%)

1 Camphor 2-Iodocamphene 75

2 Adamantanone 2-Iodoadamantene 80

3 Cyclohexanone 1-Iodocyclohexene 65

4 Propiophenone
1-Iodo-1-

phenylpropene
70

Data are representative of typical yields for the Barton vinyl iodide synthesis.

Reaction Mechanism Overview

Hydrazone + Base (TEA) Hydrazone Anion + I2 Iodo-diazo Intermediate Elimination of N2
and HI Vinyl Iodide

Click to download full resolution via product page

Caption: Simplified overview of the Barton vinyl iodide synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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